molecular formula C39H71N19O8 B14197327 L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 872545-04-5

L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14197327
CAS No.: 872545-04-5
M. Wt: 934.1 g/mol
InChI Key: ZETALPJDGGTACZ-RMIXPHLWSA-N
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Description

L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its multiple proline and ornithine residues, is likely to have unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Adding the next amino acid in the sequence to the growing chain.

    Deprotection: Removing protecting groups that prevent unwanted reactions.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino groups of the ornithine residues.

    Reduction: Reduction reactions could target any disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions might occur at reactive sites within the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemistry

This peptide could be used as a model compound in studies of peptide synthesis and structure-activity relationships.

Biology

In biological research, it might serve as a tool to study protein-protein interactions, enzyme activity, or cellular signaling pathways.

Medicine

Potential medical applications could include its use as a therapeutic agent or as a component of drug delivery systems.

Industry

In industrial applications, this peptide might be used in the development of biomaterials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this peptide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-prolyl-L-prolyl-L-ornithine: A simpler peptide with fewer guanidino groups.

    L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: A similar peptide with fewer ornithine residues.

Uniqueness

The unique combination of multiple proline and ornithine residues, along with the presence of guanidino groups, likely imparts distinct structural and functional properties to this peptide, differentiating it from simpler analogs.

Properties

CAS No.

872545-04-5

Molecular Formula

C39H71N19O8

Molecular Weight

934.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C39H71N19O8/c40-36(41)49-16-1-8-22(29(59)54-23(9-2-17-50-37(42)43)31(61)56-26(35(65)66)12-5-19-52-39(46)47)53-30(60)24(10-3-18-51-38(44)45)55-32(62)27-13-6-20-57(27)34(64)28-14-7-21-58(28)33(63)25-11-4-15-48-25/h22-28,48H,1-21H2,(H,53,60)(H,54,59)(H,55,62)(H,56,61)(H,65,66)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

ZETALPJDGGTACZ-RMIXPHLWSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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